molecular formula C10H16ClNO B2547738 3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride CAS No. 98459-59-7

3-Amino-2-methyl-2-phenylpropan-1-ol;hydrochloride

Cat. No. B2547738
CAS RN: 98459-59-7
M. Wt: 201.69
InChI Key: AKATZUQSWLNACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves optical resolution and preferential crystallization techniques to obtain optically active amino acids and their derivatives. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid is achieved by resolving racemic mixtures using specific resolving agents and preferential crystallization to obtain high optical purities . Another synthesis route for 2-aminopropane-1,2,3-tricarboxylic acid involves cyclization and alkylation steps followed by hydrolysis and esterification to yield the desired product . These methods could potentially be adapted for the synthesis of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride."

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by techniques such as infrared spectroscopy and X-ray crystallography. For example, the crystal structure of a synthesized compound, (S)-Methyl 2-[(furan-2-carbonyl)amino]-3-phenylpropanoate, was determined using X-ray crystallography, revealing intermolecular hydrogen bonds that form extended chains . These techniques could be applied to determine the molecular structure of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride."

Chemical Reactions Analysis

The papers describe various chemical reactions, including electrophilic attacks on enolates derived from chiral oxazolidinones to prepare 3-aminopropanoic acid derivatives . Additionally, the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols is evaluated, indicating that the position of substituents and the configuration of the quaternary carbon atom are crucial for activity . These findings suggest that the chemical reactivity and biological activity of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride" could be influenced by its substituents and stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohol hydrochlorides are influenced by their molecular structure. The antioxidant and membrane-stabilizing properties of related compounds, such as 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides, were studied in vitro, showing weak antioxidant properties but marked antihemolytic effects . These properties are important for understanding the potential therapeutic applications of "3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride."

Scientific Research Applications

Immunomodulatory Properties

Research has identified compounds structurally related to 3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride for their potential immunosuppressive effects. The synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols, including derivatives that structurally resemble 3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride, have shown considerable activity as immunosuppressive agents. These compounds have been tested for their lymphocyte-decreasing effect and their efficacy in prolonging the survival of rat skin allografts, suggesting their potential application in organ transplantation therapy (Kiuchi et al., 2000).

Antitumor Activity

The modification and evaluation of compounds related to 3-Amino-2-methyl-2-phenylpropan-1-ol hydrochloride for antitumor activities have also been documented. A study focused on the synthesis and in vitro testing of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides for their antitumor properties. This research aimed to discover biologically active compounds among a new series of tertiary aminoalkanols, highlighting the ongoing interest in this chemical structure for therapeutic development (Isakhanyan et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-2-methyl-2-phenylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-10(7-11,8-12)9-5-3-2-4-6-9;/h2-6,12H,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKATZUQSWLNACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.